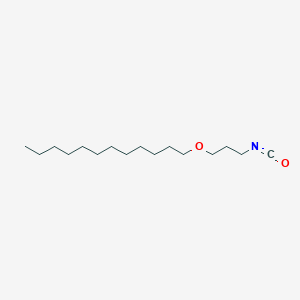![molecular formula C13H11NO5S B14602863 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid CAS No. 61014-65-1](/img/structure/B14602863.png)
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a benzoyl(hydroxy)amino group and a sulfonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives, where a sulfonic acid group is introduced using sulfur trioxide and fuming sulfuric acid . The benzoyl(hydroxy)amino group can be introduced through a series of steps involving nitration, reduction, and acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl(hydroxy)amino group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acid derivatives, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various chemical reactions. The benzoyl(hydroxy)amino group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but lacking the benzoyl(hydroxy)amino group.
Benzotriazole: Contains a benzene ring with different substituents, showing different chemical properties and applications.
Uniqueness
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid is unique due to the presence of both the benzoyl(hydroxy)amino group and the sulfonic acid group
Eigenschaften
CAS-Nummer |
61014-65-1 |
|---|---|
Molekularformel |
C13H11NO5S |
Molekulargewicht |
293.30 g/mol |
IUPAC-Name |
3-[benzoyl(hydroxy)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H11NO5S/c15-13(10-5-2-1-3-6-10)14(16)11-7-4-8-12(9-11)20(17,18)19/h1-9,16H,(H,17,18,19) |
InChI-Schlüssel |
BVHUQCNARWNHSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)

![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)





![Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,3,4,5,6-pentachloro-](/img/structure/B14602875.png)



